1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride

説明

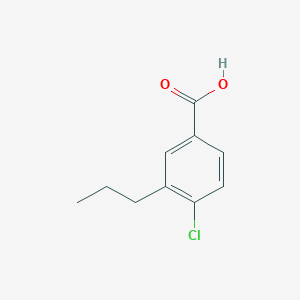

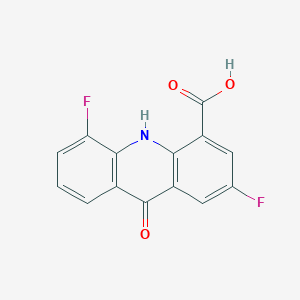

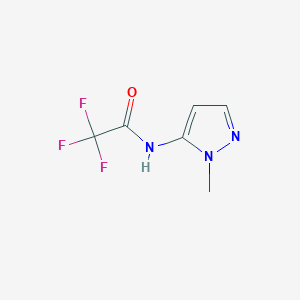

1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride is an organic compound with the molecular formula C11H16ClFN2O and a molecular weight of 246.71 . It appears as a powder and is typically stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as 1-(2-Methoxyphenyl)piperazine, involves alkylation with N-(4-bromobutyl)phthalimide followed by cleavage with hydrazine hydrate to give 4-(4-(2-methoxyphenyl)piperazine-1-yl)butan-1-amine . The resulting compound is then chloroacetylated .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H . This indicates the presence of a fluorine atom and a methoxy group attached to the phenyl ring of the piperazine molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.095 g/mL at 25 °C . The compound is soluble in DMSO and Methanol .科学的研究の応用

Radiolabeled Antagonist for PET Studies

1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride is used as a radiolabeled antagonist for studying 5-HT1A receptors in positron emission tomography (PET). Research has focused on its chemistry, radiochemistry, and application in animal and human PET studies, including assessments of toxicity and metabolism (Plenevaux et al., 2000).

Fluorescent Ligands for Serotonin Receptors

Compounds derived from 1-(2-Fluoro-5-methoxyphenyl)piperazine have been synthesized as environment-sensitive fluorescent ligands. These compounds display high affinity for 5-HT1A receptors and possess unique fluorescence properties, useful for visualizing these receptors in cell studies (Lacivita et al., 2009).

Development of Serotonin-Selective Reuptake Inhibitors

A derivative of 1-(2-Fluoro-5-methoxyphenyl)piperazine has been explored in the synthesis of serotonin-selective reuptake inhibitors (SSRIs), potentially offering an improved adverse reaction profile compared to existing SSRIs. Preliminary data suggest these compounds exhibit binding at serotonin reuptake transporters (Dorsey et al., 2004).

Exploration in Cytotoxic/Anticancer Activity

Derivatives of 1-(2-Fluoro-5-methoxyphenyl)piperazine have been studied for their cytotoxic and anticancer activities, demonstrating significant effects in selective expression and inhibition of human carbonic anhydrase enzymes. These findings indicate their potential as lead compounds in anticancer drug development (Gul et al., 2019).

Dopamine Transporter Ligands for Cocaine-Abuse Treatment

Research has been conducted on 1-(2-Fluoro-5-methoxyphenyl)piperazine derivatives for developing long-acting dopamine transporter ligands. These compounds are explored as potential therapeutic agents for treating cocaine abuse, with studies focusing on their in vitro and in vivo efficacy (Hsin et al., 2002).

作用機序

Target of Action

It is structurally similar to urapidil, which is known to target the 5ht-1a receptor . The 5HT-1A receptor plays a crucial role in the central nervous system, influencing various physiological functions such as mood, anxiety, sleep, and cognition .

Mode of Action

Based on its structural similarity to urapidil, it may interact with its target receptor (such as the 5ht-1a receptor) and induce changes that result in its pharmacological effects .

Biochemical Pathways

If it acts similarly to urapidil, it may influence the serotonin pathway, given that the 5ht-1a receptor is a subtype of the serotonin receptor .

Result of Action

If it acts similarly to urapidil, it may lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

特性

IUPAC Name |

1-(2-fluoro-5-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDKNXMQARKLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)

![Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B1471161.png)

![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471167.png)

![3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B1471171.png)

![[5-(2-Methoxyethoxy)piperidin-3-yl]methanol](/img/structure/B1471173.png)